molecular formula C10H18N2O2 B1606191 Epoxypiperazine CAS No. 2917-98-8

Epoxypiperazine

Cat. No. B1606191
CAS RN: 2917-98-8
M. Wt: 198.26 g/mol
InChI Key: XNWUTCRFGMBUOP-UHFFFAOYSA-N
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Description

Epoxypiperazine is a new alkylating agent that has been used in the treatment of lymphomas and other neoplasms . It is a derivative of piperazine, a class of synthetic resins that are chemically characterized by the very reactive ‘epoxide group’ .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives have been published from 2015–2020 . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .


Chemical Reactions Analysis

The fundamental principle of the chemical reactions of piperazine derivatives relies on the conversion of visible light energy into chemical energy generating highly reactive intermediates in a controlled fashion, which can be exploited for the C–H functionalization of heterocycles .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials, because they allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Inhibition of Hypoxia-Inducible Transcription Factor Complex

Epoxypiperazine derivatives, specifically epipolythiodiketopiperazine (ETP), have been investigated for their ability to inhibit the hypoxia-inducible transcription factor complex. This inhibition has potential applications in the suppression of tumor angiogenesis, metastasis, and altered energy metabolism in cancer progression. One study demonstrated the design and synthesis of a dimeric ETP that disrupts the interaction of the p300/CBP coactivator with the transcription factor HIF-1alpha, leading to the downregulation of hypoxia-inducible genes critical for cancer progression (Block et al., 2009).

Anticancer Activity

Several studies have highlighted the anticancer properties of epoxypiperazine compounds. For instance, synthesis and evaluation of ETP alkaloids against cancer cell lines have shown potent anticancer activity. These compounds induce apoptosis in cancer cells and hold potential for future cancer therapeutics (Boyer et al., 2013).

Neuroprotective Effects

Research has also indicated the neuroprotective effects of diketopiperazine compounds, such as cyclo-glycyl-proline (cyclic GP), in rats with hypoxic-ischemic brain injury. An analogue, cyclo-L-glycyl-L-2-allylproline (NNZ 2591), modified for improved bioavailability, showed potential for treating ischemic brain injury and other neurological conditions (Guan et al., 2007).

Antibacterial Activity

Bionectins, a group of epidithiodioxopiperazine compounds isolated from the fungus Bionectra byssicola F120, demonstrated antibacterial activity against S. aureus, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA), highlighting their potential as antimicrobial agents (Zheng et al., 2006).

Safety And Hazards

Epoxy products, which include epoxypiperazine, are a notorious cause of allergic skin disease among workers. In addition, constituents of epoxy products may cause airway and eye irritation, and airway allergies or even more serious diseases such as cancers or diseases of the reproductive system .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This review encourages future research on the selective C–H functionalization of the piperazine ring by a range of interested chemists .

properties

IUPAC Name

1,4-bis(oxiran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-12(6-10-8-14-10)4-3-11(1)5-9-7-13-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWUTCRFGMBUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CO2)CC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874127
Record name PIPERAZINE,1,4-BIS(2,3-EPOXYPROPYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxypiperazine

CAS RN

2917-98-8
Record name 1,4-Bis(2-oxiranylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2917-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,4-bis(2,3-epoxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxypiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPERAZINE,1,4-BIS(2,3-EPOXYPROPYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
DG Miller, HD Diamond, LF Craver - Cancer Research, 1959 - AACR
… Sixty patients were treated with epoxypiperazine. The types of diseases and the number of patients with each are outlined in Table 1. A response was recorded after treatment with …
Number of citations: 13 aacrjournals.org
LM Leoni, B Bailey, J Reifert, HH Bendall, RW Zeller… - Clinical cancer …, 2008 - AACR
Purpose: Bendamustine has shown clinical activity in patients with disease refractory to conventional alkylator chemotherapy. The purpose of this study was to characterize the …
Number of citations: 465 aacrjournals.org
MC Li, WF Whitmore, R Golbey, H Grabstald - Jama, 1960 - jamanetwork.com
… DON and 6 MP; epoxypiperazine and actinomycin D; actino¬ … postoperatively daily for 15 days; and epoxypiperazine, 75 mg. per kilogram of body weight divided into 5 daily doses. …
Number of citations: 532 jamanetwork.com
AR MacKenzie - Cancer, 1966 - Wiley Online Library
Of 154 patients given chemotherapy for metastatic testis cancer 24 were rendered free of disease. In 21 of those patients actinomycin D had been used alone or in combination with …
Number of citations: 188 acsjournals.onlinelibrary.wiley.com
DG Miller, JG Lizardo… - Journal of the National …, 1961 - academic.oup.com
… (reticulumcell sarcoma) treated with adrenal steroids and epoxypiperazine was also fetal in origin. Five patients in each group received no therapy for their disease. Of the 19 patients in …
Number of citations: 134 academic.oup.com
DG Miller, HD Diamond… - Clinical Pharmacology & …, 1960 - Wiley Online Library
In a study of a series of synthetic bis‐epoxide alkylating agents, a correlation was found between base strength and antileukemic effectiveness. Epoxypropidine (1,1'‐bis (2,3 …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
A Yermakhanova, A Sanin, M Meiirbekov… - … Syra= Complex use of …, 2022 - kims-imio.com
Currently, the production and use of military UAVs in the direction of robotic complexes is actively develo**. The purpose and use of military UAVs differ from civilian ones, based on …
Number of citations: 2 kims-imio.com
C Thieblemont, P Biron, F Rocher, D Bouhour… - European Journal of …, 1995 - Elsevier
We have investigated prognostic factors for survival in a series of 26 patients with chordoma treated in Lyon, France, between 1979 and 1993. In this series, the median progression-free …
Number of citations: 67 www.sciencedirect.com
DG Miller, HD Diamond, LF Craver - New England Journal of …, 1959 - Mass Medical Soc
CHLORAMBUCIL (P-[di-2-chloroethylamino]-phenylbutyric acid, or CB 1348) is an analogue of nitrogen mustard that may be administered orally. There have been several reports …
Number of citations: 30 www.nejm.org
SM Lee, MB Ju, CS Choi, JK Suh, TH Cho - Journal of Korean …, 1997 - jkns.or.kr
The authors report two cases of high cervical spinal chordomas that were removed via the median labiomandibular glossotomy (MLG) approach. One patient was a 62-year-old female …
Number of citations: 1 jkns.or.kr

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